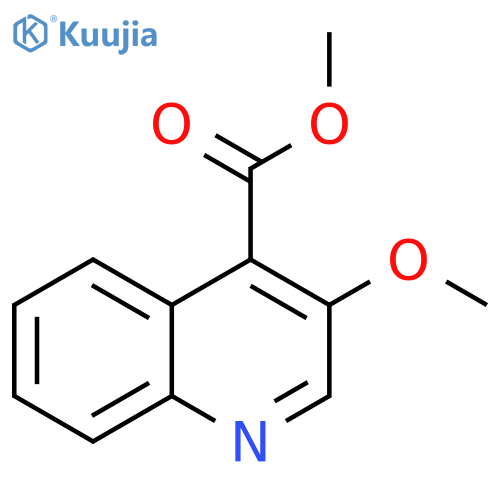Cas no 893566-48-8 (methyl 3-methoxyquinoline-4-carboxylate)

893566-48-8 structure
商品名:methyl 3-methoxyquinoline-4-carboxylate
CAS番号:893566-48-8
MF:C12H11NO3
メガワット:217.220643281937
MDL:MFCD27992182
CID:3031437
PubChem ID:68530781
methyl 3-methoxyquinoline-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 3-methoxyquinoline-4-carboxylate
- 3-Methoxy-quinoline-4-carboxylic acid methyl ester
- 4-Quinolinecarboxylic acid, 3-methoxy-, methyl ester
-
- MDL: MFCD27992182
- インチ: 1S/C12H11NO3/c1-15-10-7-13-9-6-4-3-5-8(9)11(10)12(14)16-2/h3-7H,1-2H3
- InChIKey: RQQRTAGGFCWXDT-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC=CC=2)C(C(OC)=O)=C(OC)C=1
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 349.2±22.0 °C at 760 mmHg
- フラッシュポイント: 165.0±22.3 °C
- じょうきあつ: 0.0±0.8 mmHg at 25°C
methyl 3-methoxyquinoline-4-carboxylate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
methyl 3-methoxyquinoline-4-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-196434-10.0g |
methyl 3-methoxyquinoline-4-carboxylate |
893566-48-8 | 95% | 10g |
$3376.0 | 2023-06-08 | |
| A2B Chem LLC | AW15550-500mg |
methyl 3-methoxyquinoline-4-carboxylate |
893566-48-8 | 95% | 500mg |
$681.00 | 2024-04-19 | |
| 1PlusChem | 1P01BI5A-5g |
methyl 3-methoxyquinoline-4-carboxylate |
893566-48-8 | 95% | 5g |
$2877.00 | 2023-12-15 | |
| Aaron | AR01BIDM-100mg |
methyl 3-methoxyquinoline-4-carboxylate |
893566-48-8 | 95% | 100mg |
$399.00 | 2025-02-11 | |
| 1PlusChem | 1P01BI5A-250mg |
methyl 3-methoxyquinoline-4-carboxylate |
893566-48-8 | 95% | 250mg |
$543.00 | 2024-04-20 | |
| Aaron | AR01BIDM-10g |
methyl 3-methoxyquinoline-4-carboxylate |
893566-48-8 | 95% | 10g |
$4667.00 | 2023-12-14 | |
| Aaron | AR01BIDM-500mg |
methyl 3-methoxyquinoline-4-carboxylate |
893566-48-8 | 95% | 500mg |
$868.00 | 2025-02-11 | |
| A2B Chem LLC | AW15550-1g |
methyl 3-methoxyquinoline-4-carboxylate |
893566-48-8 | 95% | 1g |
$862.00 | 2024-04-19 | |
| TRC | M358138-10mg |
methyl 3-methoxyquinoline-4-carboxylate |
893566-48-8 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M358138-100mg |
methyl 3-methoxyquinoline-4-carboxylate |
893566-48-8 | 100mg |
$ 295.00 | 2022-06-03 |
methyl 3-methoxyquinoline-4-carboxylate 関連文献
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
893566-48-8 (methyl 3-methoxyquinoline-4-carboxylate) 関連製品
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
